Tetrairidium dodecacarbonyl

Catalog No.
S1504485
CAS No.
11065-24-0
M.F
C12Ir4O12
M. Wt
1105 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrairidium dodecacarbonyl

CAS Number

11065-24-0

Product Name

Tetrairidium dodecacarbonyl

IUPAC Name

carbon monoxide;iridium

Molecular Formula

C12Ir4O12

Molecular Weight

1105 g/mol

InChI

InChI=1S/12CO.4Ir/c12*1-2;;;;

InChI Key

XWDKRVSSHIJNJP-UHFFFAOYSA-N

SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ir].[Ir].[Ir].[Ir]

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ir].[Ir].[Ir].[Ir]

Cluster Chemistry:

  • Understanding metal-metal bonding: Tetrairidium dodecacarbonyl serves as a model system for studying metal-metal bonding in clusters. Its well-defined structure allows researchers to probe the nature of the interactions between the iridium atoms, contributing to the fundamental understanding of cluster chemistry. Source: Chemical Reviews

Catalysis:

  • Catalyst development: Iridium-based catalysts are employed in various industrial processes. Tetrairidium dodecacarbonyl acts as a precursor for the synthesis of these catalysts, offering a platform for developing new and improved catalytic materials. Source: Journal of the American Chemical Society:
  • Mechanistic studies: Tetrairidium dodecacarbonyl finds use in mechanistic studies of catalytic reactions involving iridium complexes. By investigating its reactivity and behavior, researchers gain insights into the mechanisms by which iridium-based catalysts function. Source: Organometallics

Material Science:

  • Precursor for new materials: Tetrairidium dodecacarbonyl can be used as a building block for the synthesis of novel materials with unique properties. Researchers explore its potential applications in areas like photocatalysis, molecular electronics, and gas storage. Source: Inorganic Chemistry

Tetrairidium dodecacarbonyl, with the chemical formula Ir4(CO)12\text{Ir}_4(\text{CO})_{12}, is a tetranuclear complex of iridium and one of the most common binary carbonyls of iridium. This compound is characterized by its tetrahedral structure, where each iridium atom is coordinated to three terminal carbon monoxide ligands and bonded to three other iridium atoms. The compound exhibits T_d symmetry, with an average Ir-Ir bond distance of 2.693 Å. Tetrairidium dodecacarbonyl is air-stable and poorly soluble in organic solvents, making it a unique candidate for various chemical applications .

Including hydroformylation and hydrogenation processes.
  • Electrocatalysts: The compound has been employed in the synthesis of bimetallic clusters for use in proton exchange membrane fuel cells, showcasing its potential in energy applications .
  • Surface Modification: It has been utilized in sputtering processes for modifying silicon surfaces, contributing to advancements in semiconductor technology.
  • Mass Spectrometry: Tetrairidium dodecacarbonyl enhances mass spectrometry techniques due to its unique properties as a metal carbonyl cluster .
  • Tetrairidium dodecacarbonyl is synthesized through a two-step reductive carbonylation process:

    • Initial Formation:
      • Iridium trichloride reacts with carbon monoxide and water to form an intermediate complex:
      IrCl3+3CO+H2O[Ir CO 2Cl2]+CO2+2H++Cl\text{IrCl}_3+3\text{CO}+\text{H}_2\text{O}\rightarrow [\text{Ir CO }_2\text{Cl}_2]^−+\text{CO}_2+2\text{H}^++\text{Cl}^−
    • Final Product Formation:
      • The intermediate is further reacted with additional carbon monoxide to yield tetrairidium dodecacarbonyl:
      4[Ir CO 2Cl2]+6CO+2H2OIr4(CO)12+2CO2+4H++8Cl4[\text{Ir CO }_2\text{Cl}_2]^−+6\text{CO}+2\text{H}_2\text{O}\rightarrow \text{Ir}_4(\text{CO})_{12}+2\text{CO}_2+4\text{H}^++8\text{Cl}^−

    This method allows for controlled synthesis under specific conditions to optimize yield and purity .

    Studies on tetrairidium dodecacarbonyl have primarily focused on its interactions with other ligands and substrates:

    • Phosphine Ligands: The presence of phosphine ligands significantly alters the reactivity and stability of tetrairidium dodecacarbonyl derivatives, influencing their catalytic behavior .
    • Carbon Monoxide: High-pressure interactions with carbon monoxide lead to complex transformations within the cluster, resulting in various iridium species that exhibit different catalytic properties .

    Tetrairidium dodecacarbonyl shares similarities with other metal carbonyl complexes but exhibits unique characteristics:

    CompoundFormulaStructure TypeNotable Features
    Tetrarhodium dodecacarbonylRh₄(CO)₁₂TetrahedralSmallest binary rhodium carbonyl; used in organic synthesis .
    Tetracobalt dodecacarbonylCo₄(CO)₁₂TetrahedralKnown for its role in catalysis; less stable than iridium counterpart .
    Tetranickel dodecacarbonylNi₄(CO)₁₂TetrahedralExhibits different reactivity patterns compared to iridium .

    Tetrairidium dodecacarbonyl stands out due to its stability, air resistance, and unique catalytic properties that are not observed in other similar compounds.

    Reductive Carbonylation Routes for Cluster Assembly

    The most established method for synthesizing tetrairidium dodecacarbonyl involves the reductive carbonylation of iridium halides. This process typically occurs in two distinct steps, beginning with the conversion of hydrated iridium trichloride to the anionic monoiridium complex [Ir(CO)₂Cl₂]⁻. The reaction proceeds according to the following equation:

    IrCl₃ + 3 CO + H₂O → [Ir(CO)₂Cl₂]⁻ + CO₂ + 2 H⁺ + Cl⁻

    Subsequently, four equivalents of this intermediate complex undergo further reaction with carbon monoxide and water to form the desired tetranuclear cluster:

    4 [Ir(CO)₂Cl₂]⁻ + 6 CO + 2 H₂O → Ir₄(CO)₁₂ + 2 CO₂ + 4 H⁺ + 8 Cl⁻

    This classical route has been widely used in laboratory settings, though it often suffers from moderate yields and requires careful control of reaction conditions. Recent advancements have focused on improving the efficiency and sustainability of this synthetic approach by modifying reaction parameters and exploring alternative reducing agents.

    Solvent-Free Approaches in Zeolite Nanoreactors

    A significant innovation in the synthesis of tetrairidium dodecacarbonyl has been the development of solvent-free approaches using zeolite nanoreactors. These methods leverage the confined spaces of zeolite cavities to control the assembly of iridium clusters, offering unique advantages over traditional solution-based syntheses.

    Zeolites, particularly those with faujasite-like structures possessing three-dimensional frameworks with void cavities of 12-13 Å diameter, have proven effective for anchoring iridium carbonyl compounds. The process typically involves:

    • Ion exchange of Na⁺ in NaY zeolite with Ir³⁺ ions
    • In-situ synthesis of Ir(CO)₂ complexes by reacting Ir-exchanged zeolites with CO
    • High-temperature treatment with CO-H₂ or CO-H₂O mixtures to form Ir₄(CO)₁₂ clusters

    This confined-space synthesis not only facilitates the heterogenization of normally soluble iridium compounds but also allows for the stabilization of excess charge on the metal atoms, potentially leading to unique reactivity patterns. Site-isolated Ir₄(CO)₁₂ clusters have been successfully prepared on TiO₂ powder surfaces by either deposition from n-hexane solution or by reductive carbonylation of TiO₂-supported Ir(CO)₂(acac) in the presence of CO at atmospheric pressure and 100°C.

    Role of Precursor Dispersity in Intermediate Formation

    The formation of tetrairidium dodecacarbonyl proceeds through distinct intermediate species, the observation of which depends significantly on precursor dispersity and reaction conditions. Extensive studies using extended X-ray absorption fine structure (EXAFS) and in-situ infrared (IR) spectroscopies have provided critical insights into this assembly process.

    When Ir(CO)₂(acac) precursors are well-dispersed in largely dehydrated zeolite cages, dimeric intermediates approximated as Ir₂(CO)₈ have been clearly observed by both IR and EXAFS spectroscopy. These dimeric species represent crucial intermediates in the stepwise assembly of the tetranuclear cluster. The reaction pathway can be represented as:

    2 Ir(CO)₂(acac) → Ir₂(CO)₈ → Ir₄(CO)₁₂

    In contrast, when the zeolite contains substantial amounts of water, the formation of Ir₄ clusters proceeds at an accelerated rate, with no detectable intermediates. This observation highlights the significant impact of the local chemical environment on cluster formation kinetics and mechanism. The presence of water molecules appears to facilitate the assembly process, possibly by assisting in the elimination of acac ligands or by stabilizing reactive intermediates through hydrogen bonding interactions.

    Zeolite ConditionObservable IntermediatesFormation RateReference
    Largely dehydratedIr₂(CO)₈Slower
    Water-containingNone detectedFaster

    Comparative Analysis of IrCl₃ vs. Ir(CO)₂(acac) Pathways

    Different iridium precursors lead to distinct synthetic pathways for tetrairidium dodecacarbonyl formation, each with characteristic intermediates, kinetics, and yields. Two principal pathways have been extensively studied: the IrCl₃ route and the Ir(CO)₂(acac) pathway.

    The IrCl₃ route traditionally involves reductive carbonylation as described in section 1.1, proceeding through the [Ir(CO)₂Cl₂]⁻ intermediate. A notable advancement in this approach was reported by researchers who developed a high-yield synthesis using 98% formic acid as both solvent and reducing agent. This method involves directly heating solutions of either Ir³⁺ or Ir⁴⁺ chlorides in formic acid, offering a simpler and more efficient route than classical methods.

    The Ir(CO)₂(acac) pathway, particularly within zeolite environments, proceeds through different intermediates and offers unique advantages:

    • Greater control over the nucleation process
    • Formation of well-defined, site-isolated clusters
    • Potential for studying intermediate species in cluster assembly
    • Opportunities for preparing supported catalysts with precise structures

    EXAFS studies have confirmed that the final Ir₄(CO)₁₂ product synthesized via the Ir(CO)₂(acac) pathway in zeolite nanoreactors exhibits an Ir-Ir first-shell coordination number of 3.0 ± 0.3 with an Ir-Ir bond distance of 2.68 ± 0.03 Å, consistent with the structure of crystalline Ir₄(CO)₁₂ determined by X-ray diffraction. This demonstrates that confined-space synthesis can produce clusters with structural integrity comparable to those prepared by conventional methods.

    GHS Hazard Statements

    Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    18827-81-1

    Wikipedia

    Tetrairidium dodecacarbonyl

    Dates

    Modify: 2023-08-15

    Explore Compound Types